molecular formula C8H15N3O B13627930 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B13627930
M. Wt: 169.22 g/mol
InChI Key: DMESTEMRPVIJED-UHFFFAOYSA-N
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Description

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol typically involves the reaction of a suitable pyrazole derivative with a pentanol derivative. One common method involves the condensation of 3-amino-1H-pyrazole with 5-bromopentan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typical conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-one.

    Reduction: Formation of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pentanol moiety.

    5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with different substituents that can affect its chemical properties and reactivity.

Uniqueness

5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which provide a combination of reactivity and versatility not found in simpler pyrazole derivatives. This makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-(3-aminopyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H15N3O/c9-8-4-6-11(10-8)5-2-1-3-7-12/h4,6,12H,1-3,5,7H2,(H2,9,10)

InChI Key

DMESTEMRPVIJED-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCCCCO

Origin of Product

United States

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